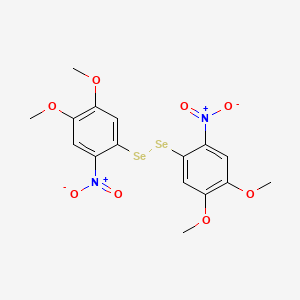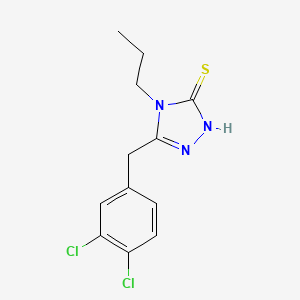
Cu Ser CNU
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cu Ser CNU is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a serine backbone modified with nitrosocarbamoyl and chloroethyl groups. These modifications impart distinct chemical and biological properties to the compound, making it valuable in scientific research and industrial applications.
Méthodes De Préparation
The synthesis of Cu Ser CNU typically involves multiple steps. The process begins with the protection of the serine hydroxyl group, followed by the introduction of the nitrosocarbamoyl and chloroethyl groups. The final step involves the esterification of the compound to form the methyl ester. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: The nitrosocarbamoyl group can undergo oxidation reactions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can target the nitrosocarbamoyl group, converting it to amine derivatives.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Applications De Recherche Scientifique
Cu Ser CNU has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to modify DNA and proteins.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of this compound involves its ability to form covalent bonds with biological molecules. The nitrosocarbamoyl group can react with nucleophilic sites on proteins and DNA, leading to modifications that affect their function. The chloroethyl groups can also participate in alkylation reactions, further contributing to the compound’s biological activity. These interactions can disrupt cellular processes, making the compound a potential candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar compounds include other nitrosocarbamoyl derivatives and chloroethyl esters. Compared to these compounds, Cu Ser CNU is unique due to its serine backbone, which imparts additional biological activity and specificity. Other similar compounds include:
- N-((2-chloroethyl)nitrosocarbamoyl)-glycine methyl ester
- N-((2-chloroethyl)nitrosocarbamoyl)-alanine methyl ester These compounds share similar chemical properties but differ in their biological activity and applications.
Propriétés
Numéro CAS |
84993-77-1 |
|---|---|
Formule moléculaire |
C10H16Cl2N4O6 |
Poids moléculaire |
359.16 g/mol |
Nom IUPAC |
methyl (2S)-3-(2-chloroethylcarbamoyloxy)-2-[[2-chloroethyl(nitroso)carbamoyl]amino]propanoate |
InChI |
InChI=1S/C10H16Cl2N4O6/c1-21-8(17)7(6-22-10(19)13-4-2-11)14-9(18)16(15-20)5-3-12/h7H,2-6H2,1H3,(H,13,19)(H,14,18)/t7-/m0/s1 |
Clé InChI |
SXQAJMIRICCHBI-ZETCQYMHSA-N |
SMILES |
COC(=O)C(COC(=O)NCCCl)NC(=O)N(CCCl)N=O |
SMILES isomérique |
COC(=O)[C@H](COC(=O)NCCCl)NC(=O)N(CCCl)N=O |
SMILES canonique |
COC(=O)C(COC(=O)NCCCl)NC(=O)N(CCCl)N=O |
| 84993-77-1 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(Thiophen-3-ylmethyl)-amino]-ethanol](/img/structure/B1622500.png)

![2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide](/img/structure/B1622506.png)

![4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]benzoic Acid](/img/structure/B1622509.png)
![2-Chloro-1-[1-(2-fluoro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone](/img/structure/B1622510.png)






